molecular formula C14H26N2O2S B7437949 3-(2-Adamantylmethylamino)propane-1-sulfonamide

3-(2-Adamantylmethylamino)propane-1-sulfonamide

Cat. No. B7437949
M. Wt: 286.44 g/mol
InChI Key: BNXLRZMPCBCHFC-UHFFFAOYSA-N
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Description

3-(2-Adamantylmethylamino)propane-1-sulfonamide, also known as AAPT, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Adamantylmethylamino)propane-1-sulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide-based compounds. However, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's limited solubility in water can make it difficult to work with in certain experiments. Additionally, 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for 3-(2-Adamantylmethylamino)propane-1-sulfonamide research. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Another area of interest is its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand 3-(2-Adamantylmethylamino)propane-1-sulfonamide's mechanism of action and to develop more effective methods for synthesizing and administering the compound.

Synthesis Methods

3-(2-Adamantylmethylamino)propane-1-sulfonamide can be synthesized by reacting 2-adamantylmethylamine with propane-1-sulfonyl chloride in the presence of a base. The resulting product is 3-(2-Adamantylmethylamino)propane-1-sulfonamide, which can be purified by recrystallization.

Scientific Research Applications

3-(2-Adamantylmethylamino)propane-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 3-(2-Adamantylmethylamino)propane-1-sulfonamide can reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-(2-Adamantylmethylamino)propane-1-sulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

3-(2-adamantylmethylamino)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c15-19(17,18)3-1-2-16-9-14-12-5-10-4-11(7-12)8-13(14)6-10/h10-14,16H,1-9H2,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLRZMPCBCHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNCCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Adamantylmethylamino)propane-1-sulfonamide

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